Propylene glycol monostearate

Vue d'ensemble

Description

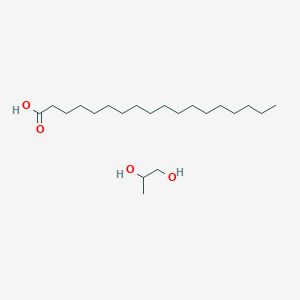

Le monostéarate de propylèneglycol est un composé qui appartient à la classe des esters de propylèneglycol. Il s'agit d'un mélange de mono- et di-esters d'acides stéarique et palmitique, le monoester étant la forme prédominante . Ce composé est largement utilisé dans diverses industries en raison de ses propriétés émulsifiantes.

Mécanisme D'action

Target of Action

Propylene Glycol Monostearate (PGMS) is primarily used as an emulsifier in various industries . It targets the interface between oil and water phases in a product, reducing the surface tension and allowing them to mix more easily . It’s also used as a consistency agent in topical formulations .

Mode of Action

PGMS acts as a lipophilic emulsifier, meaning it has an affinity for both oil and water, allowing them to mix . It’s a propylene glycol ester, which means it’s formed from propylene glycol and stearic acid . It’s used as a dispersing aid in non-dairy creamers, a crystal stabilizer in cake shortenings and whipped toppings, and an aeration increaser in cake batters, icings, and toppings .

Biochemical Pathways

It’s known that pgms is a mixture of the propylene glycol mono- and di-esters of stearic and palmitic acids . It’s also known to enhance the stability of products by preventing phase separation and oil droplet coalescence .

Pharmacokinetics

Propylene glycol, one of the components of pgms, is known to be absorbed and distributed throughout the body, metabolized in the liver and kidneys, and excreted in the urine .

Result of Action

The primary result of PGMS action is the formation of a stable emulsion, which improves the texture and consistency of various products . In the cosmetic industry, it’s used to increase the lubricity, delicacy, and stability of cream-based cosmetics, and it has a moisturizing effect .

Action Environment

Environmental factors can influence the action of PGMS. For instance, the effectiveness of PGMS as an emulsifier can be affected by the pH, temperature, and the presence of other ingredients in the formulation . Additionally, the impact of PGMS on the gut microbiota can be influenced by dietary and other environmental factors .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le monostéarate de propylèneglycol est synthétisé par réaction du propylèneglycol avec l'acide stéarique à des températures élevées en présence d'un catalyseur . Les conditions de réaction impliquent généralement un rapport molaire d'acide gras à propylèneglycol de 1:2,5, avec l'acide p-toluènesulfonique (PTSA) comme catalyseur. La réaction est souvent réalisée sous irradiation micro-ondes à une puissance de 600 watts pendant environ 10 minutes, ce qui augmente considérablement la vitesse de réaction par rapport aux méthodes de chauffage conventionnelles .

Méthodes de production industrielle : Dans les milieux industriels, la production de monostéarate de propylèneglycol implique des conditions de réaction similaires, mais à plus grande échelle. Le processus inclut l'utilisation de grands réacteurs et la surveillance continue des paramètres de réaction pour garantir un rendement élevé et la pureté du produit .

Analyse Des Réactions Chimiques

Types de réactions : Le monostéarate de propylèneglycol peut subir diverses réactions chimiques, notamment :

Estérification : La réaction primaire utilisée dans sa synthèse.

Hydrolyse : Rupture de la liaison ester pour produire du propylèneglycol et de l'acide stéarique.

Oxydation et réduction : Ces réactions peuvent modifier les groupes fonctionnels présents dans le composé.

Réactifs et conditions courants :

Estérification : Acide stéarique et propylèneglycol avec PTSA comme catalyseur.

Hydrolyse : Conditions acides ou basiques pour rompre la liaison ester.

Oxydation : Agents oxydants forts comme le permanganate de potassium.

Réduction : Agents réducteurs comme l'hydrure de lithium aluminium.

Principaux produits formés :

Hydrolyse : Propylèneglycol et acide stéarique.

Oxydation : Divers dérivés oxydés en fonction des conditions.

Réduction : Formes réduites des groupes ester ou alcool.

Applications De Recherche Scientifique

Chemical Properties and Production

PGMS is an ester formed from propylene glycol and stearic acid. It acts primarily as a non-ionic emulsifier with a low hydrophile-lipophile balance (HLB) value of approximately 3.5, which makes it effective in stabilizing water-in-oil emulsions. The production typically involves the direct esterification of propylene glycol with fatty acids or transesterification with oils or fats, followed by purification processes such as molecular distillation to remove impurities .

Applications in Food Technology

PGMS finds extensive use in food products due to its ability to improve texture, stability, and shelf life. Below is a summary of its primary applications in the food industry:

| Application | Function |

|---|---|

| Bakery Products | Acts as an emulsifier to improve dough stability, aeration, and moisture retention. |

| Ice Cream | Prevents recrystallization of ice crystals, enhances foaming, and maintains product shape. |

| Margarine and Shortening | Enhances beatability and prevents water-oil separation; improves texture and stability. |

| Whipped Toppings | Stabilizes air incorporation and improves mouthfeel. |

| Confectionery | Used in chocolate coatings to improve texture and prevent fat bloom. |

Case Study: Ice Cream Stability

Research has demonstrated that PGMS significantly inhibits ice crystal growth in frozen desserts. A study evaluated the effectiveness of PGMS in formulations containing cellulose nanofibrils, showing that PGMS enhanced the structural integrity of ice cream by maintaining a stable emulsion during freeze-thaw cycles . This property is crucial for improving the sensory quality and consumer acceptance of frozen desserts.

Applications in Pharmaceuticals

In pharmaceuticals, PGMS serves as an excipient in various formulations. Its emulsifying properties facilitate the creation of stable suspensions and creams. It is particularly beneficial in topical formulations where it helps to enhance skin penetration of active ingredients while providing a smooth texture.

| Pharmaceutical Application | Function |

|---|---|

| Topical Creams | Acts as an emulsifier to stabilize oil-in-water emulsions for enhanced skin absorption. |

| Oral Suspensions | Improves the stability and uniformity of active pharmaceutical ingredients in liquid formulations. |

Case Study: Emulsification Efficiency

A comparative study on the emulsification efficiency of various surfactants highlighted PGMS's superior performance in stabilizing oil-in-water emulsions compared to traditional emulsifiers like polysorbates. The study concluded that PGMS not only improved emulsion stability but also reduced the required concentration of emulsifiers in formulations .

Applications in Cosmetics

In cosmetic formulations, PGMS is utilized for its emulsifying and thickening properties. It helps create stable creams and lotions that provide a desirable texture while enhancing the delivery of active ingredients.

| Cosmetic Application | Function |

|---|---|

| Moisturizers | Stabilizes oil-in-water emulsions for enhanced skin hydration. |

| Sunscreens | Improves spreadability and stability of active ingredients against UV radiation. |

Comparaison Avec Des Composés Similaires

Composés similaires :

Monostéarate de glycéryle : Un autre ester de l'acide stéarique, couramment utilisé comme émulsifiant.

Monopalmitate de propylèneglycol : Structure similaire, mais dérivé de l'acide palmitique.

Monostéarate d'éthylèneglycol : Un ester de l'éthylèneglycol et de l'acide stéarique.

Unicité : Le monostéarate de propylèneglycol est unique en raison de son équilibre spécifique de propriétés hydrophiles et lipophiles, ce qui le rend très efficace en tant qu'émulsifiant dans une large gamme d'applications .

Activité Biologique

Propylene glycol monostearate (PGMS) is a non-ionic surfactant and emulsifier derived from the esterification of propylene glycol and stearic acid. It is widely used in food, pharmaceutical, and cosmetic applications due to its emulsifying properties. This article explores the biological activity of PGMS, including its metabolism, safety profile, and potential toxicological effects.

- Chemical Formula : C21H42O3

- CAS Number : 1323-39-3

- EEC Number : E477

PGMS is characterized by its ability to stabilize emulsions by reducing surface tension between oil and water phases. Its structure allows it to interact with both hydrophilic and hydrophobic substances, making it an effective emulsifier in various formulations.

Metabolism and Biochemical Activity

PGMS undergoes hydrolysis primarily in the gastrointestinal tract. In vitro studies have demonstrated that pancreatic lipase can hydrolyze approximately 70% of PGMS within 15 hours at 40°C . The hydrolysis products include stearic acid and propylene glycol, both of which are further metabolized in the body.

Table 1: Hydrolysis of this compound

| Enzyme | Hydrolysis Rate | Temperature |

|---|---|---|

| Pancreatic Lipase | 70% in 15 hours | 40°C |

| Steapsin | 70% in 18 hours | 30°C |

Studies involving isotopically labeled compounds have shown that the absorption and metabolism of PGMS are similar to glyceryl stearate esters, indicating efficient processing by the body .

Safety and Toxicological Profile

Research has indicated that PGMS is generally recognized as safe when used within established limits. In a study involving rats fed diets containing varying concentrations of PGMS (up to 7.52%), no significant adverse effects were observed on growth, organ weight, or blood parameters . Furthermore, PGMS did not exhibit mutagenic activity in microbial assays .

Case Studies on Toxicity

Despite its safety profile, cases of propylene glycol toxicity have been reported, particularly in instances of excessive consumption. For example, one case involved a young woman who developed metabolic acidosis linked to chronic ingestion of cornstarch containing propylene glycol. This highlights the importance of monitoring dietary intake of substances containing PG .

Biological Effects

- Neurotoxicity : Research has indicated that propylene glycol can induce apoptosis in developing neural tissues at certain doses. A study on mice showed significant neurodegeneration following exposure to high doses of propylene glycol, raising concerns about its use in pediatric formulations where it is often a solvent .

- Skin Irritation : Clinical assessments have shown that PGMS does not cause significant skin irritation or sensitization at concentrations typically used in cosmetic formulations .

- Impact on Drug Delivery : PGMS has been utilized in drug delivery systems, such as solid lipid nanoparticles (SLNs), enhancing the bioavailability of drugs like apomorphine. Studies demonstrated improved drug retention and release profiles when using PGMS as an emulsifier .

Propriétés

IUPAC Name |

2-hydroxypropyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)24-19-20(2)22/h20,22H,3-19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKOKUHFZNIUSLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30872292 | |

| Record name | Propylene glycol 1-monostearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, white beads or flakes with a faint fatty odour | |

| Record name | Propylene glycol stearate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029764 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Propylene glycol stearate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1144/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water, soluble in alcohol (in ethanol) | |

| Record name | Propylene glycol stearate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1144/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

142-75-6, 1323-39-3, 8028-46-4 | |

| Record name | 2-Hydroxypropyl octadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylene glycol 1-stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylene glycol monostearate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001323393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, monoester with 1,2-propanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanoic acid, 2-hydroxypropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propylene glycol 1-monostearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stearic acid, monoester with propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-hydroxypropyl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Octadecanoic acid, monoester with 1,2-propanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLENE GLYCOL 1-STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32I3MRN561 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Propylene glycol stearate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029764 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

50 °C | |

| Record name | Propylene glycol stearate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029764 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.